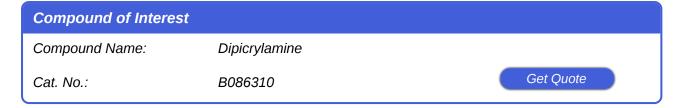


# An In-depth Technical Guide to Dipicrylamine (CAS: 131-73-7)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **Dipicrylamine**, also known by its IUPAC name, 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline. It details the chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its primary applications. This document is intended to serve as a key resource for professionals in research and development who require detailed technical information on this compound.

### **Chemical Identification and Properties**

**Dipicrylamine** is a synthetic organic compound with the chemical formula C<sub>12</sub>H<sub>5</sub>N<sub>7</sub>O<sub>12</sub>.[1] It is a dense, yellow crystalline solid.[2] Historically, it has been used as a booster explosive and continues to find application as a laboratory reagent, particularly for the gravimetric and titrimetric determination of potassium.[1][3]

Table 1: Chemical Identifiers for **Dipicrylamine** 



Identifier	Value
CAS Number	131-73-7[1]
IUPAC Name	2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline[1]
Synonyms	Hexanitrodiphenylamine, Hexyl, HND[1][2]
Molecular Formula	C12H5N7O12[1]
Molecular Weight	439.21 g/mol [1]

Table 2: Physical and Chemical Properties of Dipicrylamine

Property	Value
Appearance	Yellow to orange crystalline solid[2]
Melting Point	243-245 °C (with decomposition)[2]
Density	1.64 g/cm³ (pressed)[2]
Solubility	Soluble in acetone, warm glacial acetic acid, and nitric acid. Insoluble in water and alcohol.[2]

# **Experimental Protocols**Synthesis of Dipicrylamine

The synthesis of **Dipicrylamine** is a two-step process. The first step involves the synthesis of the precursor, 2,4-dinitrodiphenylamine, from aniline and 2,4-dinitrochlorobenzene. The second step is the nitration of the precursor to yield **Dipicrylamine**.[4]

#### Step 1: Synthesis of 2,4-Dinitrodiphenylamine

- A homogeneous suspension is created by stirring 70 g of aniline and 32 g of precipitated calcium carbonate with water.
- The mixture is heated to approximately 60°C.



- 150 g of molten 2,4-dinitrochlorobenzene is slowly added in a fine stream while continuing to stir and gradually heating the mixture to about 90°C. The rate of heating should be regulated by the progress of the reaction.
- The resulting product is washed with hydrochloric acid to remove any remaining aniline and calcium carbonate.
- Subsequently, the product is washed with water until it is free of chlorides.
- The purified 2,4-dinitrodiphenylamine is then dried in an oven at 100°C.

Step 2: Nitration to 2,4,6,2',4',6'-Hexanitrodiphenylamine (**Dipicrylamine**)

- 50 g of the 2,4-dinitrodiphenylamine obtained in Step 1 is slowly added over the course of an hour to a mixture of 250 g of nitric acid (d=1.50 g/ml) and 250 g of sulfuric acid (d=1.83 g/ml) with continuous stirring.
- After the addition is complete, the mixture is left to stand for 3 hours at room temperature.
- The reaction mixture is then poured into ice water to precipitate the product.
- The precipitated **Dipicrylamine** is filtered off and washed thoroughly with water.
- The product is then dried in the air.
- For further purification, **Dipicrylamine** can be recrystallized from acetone with the addition of petroleum ether, yielding small yellow needles.[4]

### Analytical Application: Titrimetric Determination of Potassium

**Dipicrylamine** can be used for the quantitative determination of potassium. The potassium salt of **dipicrylamine** is precipitated and then titrated with a standard acid.[3]

- The potassium in a sample solution is precipitated as the potassium salt of **dipicrylamine**.
- · The precipitate is filtered and washed.



- The collected precipitate is then dissolved in acetone.
- The resulting reddish solution is directly titrated with a standard acid. The endpoint is
  observed as the color changes from the red of the potassium salt to the yellow of the
  precipitated amine. No additional indicator is necessary.[3]

## Mandatory Visualizations Synthesis Workflow of Dipicrylamine



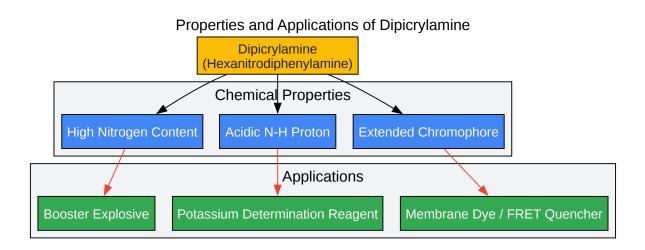
# Synthesis Workflow of Dipicrylamine Step 1: Synthesis of 2,4-Dinitrodiphenylamine Add Molten 2,4-Dinitrochlorobenzene Dry at 100°C Step 2: Nitration to Dipicrylamine Recrystallize from Acetone/Petroleum Ether

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Caption: A flowchart illustrating the two-step synthesis of **Dipicrylamine**.



### Logical Relationship of Dipicrylamine Properties and Applications



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Caption: Relationship between the chemical properties and applications of **Dipicrylamine**.

### Safety and Handling

**Dipicrylamine** is a powerful and violent explosive that can detonate upon shock or exposure to heat.[5] It is also classified as being fatal if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[5] It should be stored in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5]

### **Conclusion**

This technical guide has summarized the essential information regarding **Dipicrylamine** (CAS: 131-73-7). The provided data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its primary applications offer a solid foundation



for researchers and professionals. The hazardous nature of this compound necessitates strict adherence to safety protocols during its handling and use.

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